molecular formula C8H8BrN3 B6145876 5-bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 2137759-45-4

5-bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B6145876
CAS No.: 2137759-45-4
M. Wt: 226.1
InChI Key:
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Description

“5-bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine” is a derivative of [1,2,4]triazolo[1,5-a]pyridine . [1,2,4]Triazolo[1,5-a]pyridine is a nitrogenous heterocyclic compound and has been employed as an electron acceptor to construct a deep-blue bipolar fluorescent emitter .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines can be achieved through various methods. One common approach is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers . Another method involves the use of 2-aminopyridines and nitriles as starting compounds . The Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine is also an effective method for producing [1,2,4]triazolo[1,5-a]pyridine .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine involves the reaction of 2,7-dimethylpyridine with sodium azide, followed by reaction with bromine to form the desired product.", "Starting Materials": [ "2,7-dimethylpyridine", "sodium azide", "bromine" ], "Reaction": [ "Step 1: Dissolve 2,7-dimethylpyridine in anhydrous DMF.", "Step 2: Add sodium azide to the solution and stir at room temperature for 2 hours.", "Step 3: Add bromine dropwise to the reaction mixture and stir for an additional 2 hours.", "Step 4: Quench the reaction with water and extract the product with ethyl acetate.", "Step 5: Purify the product by column chromatography using a suitable solvent system." ] }

CAS No.

2137759-45-4

Molecular Formula

C8H8BrN3

Molecular Weight

226.1

Purity

95

Origin of Product

United States

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